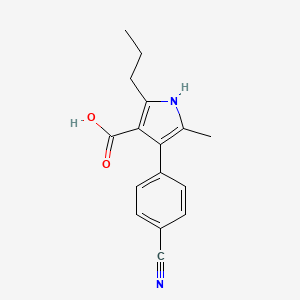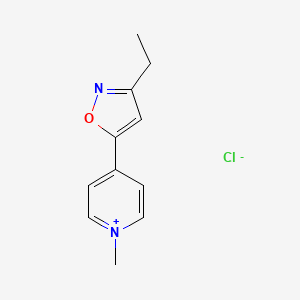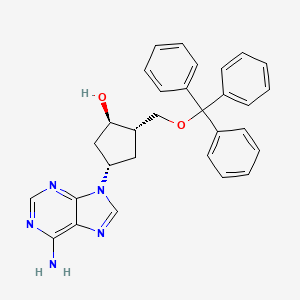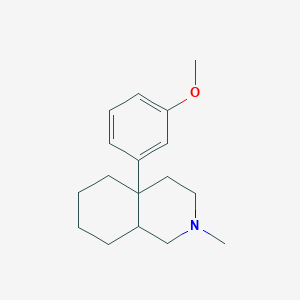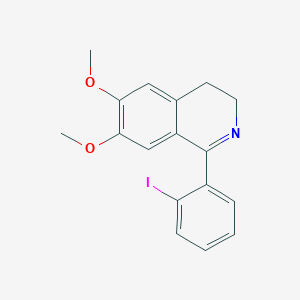
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of iodine and methoxy groups in this compound makes it particularly interesting for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps. One common method starts with the iodination of a suitable precursor, such as 2-iodophenyl, followed by the introduction of methoxy groups. The final step often involves the formation of the isoquinoline ring through cyclization reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The iodine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Cyclization: Intramolecular cyclization reactions can lead to the formation of complex polycyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with various molecular targets. The presence of the iodine atom allows for halogen bonding, which can influence the compound’s binding affinity to biological targets. The methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives, such as:
1-(2-Bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Similar structure but with a bromine atom instead of iodine.
1-(2-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Contains a chlorine atom, leading to different reactivity and applications.
1-(2-Fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: The fluorine atom imparts unique properties compared to iodine.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can participate in unique halogen bonding interactions.
Propiedades
Número CAS |
143600-70-8 |
|---|---|
Fórmula molecular |
C17H16INO2 |
Peso molecular |
393.22 g/mol |
Nombre IUPAC |
1-(2-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C17H16INO2/c1-20-15-9-11-7-8-19-17(13(11)10-16(15)21-2)12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3 |
Clave InChI |
FPSCMKVRGNGMEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


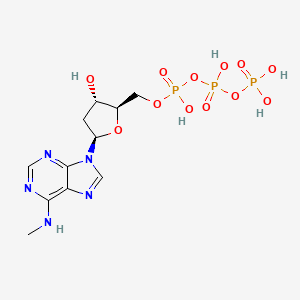
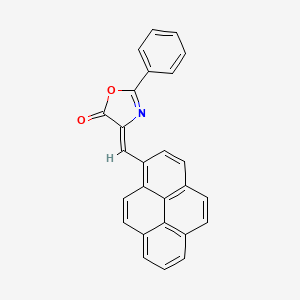
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
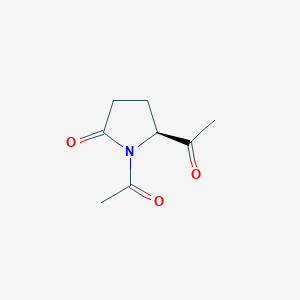
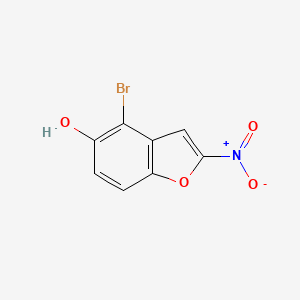
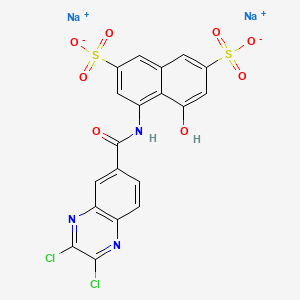
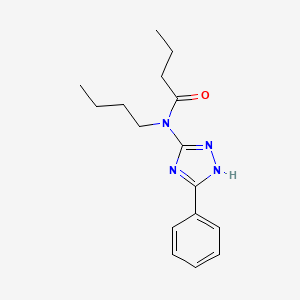
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
